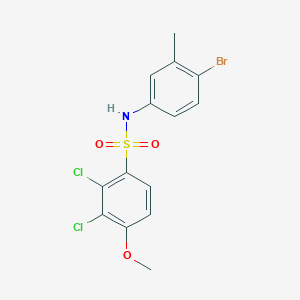![molecular formula C18H19ClN2O3S B3535659 3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3535659.png)
3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidine-2,4-dione derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and physiological effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, the compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the compound may have limitations in terms of solubility and bioavailability, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and diabetes. Another direction is to explore its potential as a material for organic electronics and sensors. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its synthesis and formulation for improved efficacy and safety.
Aplicaciones Científicas De Investigación
3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. The compound has also been investigated for its potential as a material for organic electronics and sensors.
Propiedades
IUPAC Name |
(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-14-7-5-13(6-8-14)11-15-17(23)21(18(24)25-15)12-16(22)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10,12H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNJPMXKNKUEIC-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3535578.png)
![1-allyl-2-imino-8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3535585.png)
![N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3535592.png)
![N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3535603.png)
![methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535609.png)
![N-(2-methoxy-5-nitrophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3535624.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535627.png)

![4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-ethoxy-6-iodophenyl acetate](/img/structure/B3535652.png)

![2,4-dichloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3535672.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535676.png)
![N-(4-bromophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetamide](/img/structure/B3535682.png)

